REACTION_CXSMILES
|
[H][H].[NH3:3].[CH2:4](O)[CH2:5][O:6][CH2:7][CH2:8]O>>[O:6]1[CH2:5][CH2:4][N:3]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][N:3]2[CH2:4][CH2:5][O:6][CH2:7][CH2:8]2)[CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ammonia alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
300
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then introduced into the
|
Type
|
CUSTOM
|
Details
|
was reacted isothermally at 210° C. (+/−2° C.) and 16 bar over the catalyst in the tube reactor
|
Type
|
CUSTOM
|
Details
|
condensed in a pressure gas separator
|
Type
|
DISTILLATION
|
Details
|
collected for purification by distillation
|
Name
|
|
Type
|
|
Smiles
|
O1CCN(CC1)CCOCCN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |